Medusin-PH
Description
Medusin-PH is a cationic antimicrobial peptide (AMP) belonging to the medusin family, first isolated from the skin secretions of the Phyllomedusa hypochondrialis frog . It is composed of approximately 18 amino acids with a hydrophobicity of ~70% and features a single lysine residue and a C-terminal amidation modification derived from a glycine residue . This post-translational modification enhances its cationic charge, a critical factor in its ability to disrupt microbial membranes . This compound demonstrates selective activity against Gram-positive bacteria, such as Staphylococcus aureus, but exhibits low hemolytic activity, making it a promising candidate for therapeutic development .
The peptide is encoded by a precursor gene containing a conserved signal peptide, acidic spacer regions, and propeptide convertase processing sites, which are characteristic of the medusin family . Its mature sequence shares structural motifs with other medusins, including an N-terminal hexapeptide (LLGMIP-), an internal sequence (-AISAIS-), and a C-terminal tetrapeptide amide (-LSKL-NH₂) .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
LLGMIPVAISAISALSKL |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- All medusins share a conserved length (~18 AA), hydrophobicity (~70%), and C-terminal amidation, critical for membrane interaction .
- Sequence variations occur primarily in non-conserved regions. For example, this compound and Medusin-PD share 95% sequence similarity, differing by one amino acid residue .
- Medusin-AC and Medusin-AS are identical in their mature sequences, suggesting species-specific evolutionary conservation .
Functional Activity
Key Observations :
- Natural medusins (e.g., this compound, AC, PD) are ineffective against microbial biofilms, likely due to insufficient penetration or stability .
- Low hemolytic activity is consistent across the family, underscoring their therapeutic safety .
Evolutionary and Ecological Insights
- This compound and its analogs are evolutionarily conserved across Phyllomedusine frogs, likely as a defense mechanism against skin pathogens .
- Species-specific variations (e.g., this compound vs. Medusin-AC) may reflect adaptations to distinct ecological niches or microbial threats .
Research Implications
Comparative studies of medusins reveal that minor sequence alterations can significantly impact antimicrobial efficacy. For instance, this compound’s conserved lysine residue and C-terminal amidation are indispensable for its activity, while non-conserved regions offer opportunities for synthetic optimization . Future research should explore hybrid analogs combining motifs from this compound and engineered variants like Medusin-PT to broaden their therapeutic applications.
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